methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate
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Overview
Description
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It features a hydroxyl group (-OH) and a carboxylate ester group (-COOCH3) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a common starting material in organic synthesis.
Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Esterification: The resulting cyclohexanol is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form methyl cyclohexane-1-carboxylate.
Hydroxylation: The final step involves the hydroxylation of methyl cyclohexane-1-carboxylate to introduce the hydroxyl group at the 3-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Methyl (1R)-3-oxocyclohexane-1-carboxylate.
Reduction: Methyl (1R,3S)-3-hydroxycyclohexane-1-methanol.
Substitution: Methyl (1R,3S)-3-chlorocyclohexane-1-carboxylate.
Scientific Research Applications
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving enzyme-catalyzed reactions and stereochemistry.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate: Similar structure but different stereochemistry.
Methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate: Another stereoisomer with distinct properties.
Cyclohexane-1,3-dicarboxylic acid: Lacks the hydroxyl group but has two carboxylate groups.
Uniqueness
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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